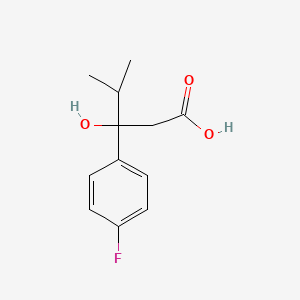

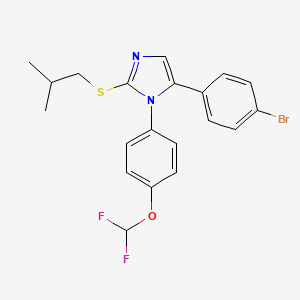

3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid, also known as flumazenil, is a benzodiazepine antagonist that is used in scientific research to study the effects of benzodiazepines on the brain. Flumazenil is a selective antagonist of the benzodiazepine receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Stereoselective Synthesis : The compound has been utilized in the stereoselective synthesis of fluorinated amino acids, exemplified by the synthesis of (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives. This involves diastereoselective alkylation at low temperatures using lithium/magnesium exchange or DMPU addition, indicating the importance of this compound in creating structurally diverse fluorinated amino acids (Laue et al., 2000).

As Precursors in Polyketide Synthase Studies : The compound and its derivatives have been synthesized for use in studying the substrate selectivity of polyketide synthase (PKS) domains. This is important for understanding the biosynthesis of complex natural products like erythromycin (Harris et al., 1998).

Role in Marine Toxin Synthesis : Derivatives of 3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid have been used to determine the stereochemistry of amino acids in marine toxins, such as in the tripeptide marine toxin janolusimide (Giordano et al., 1999).

Inhibitors of Kynurenine-3-hydroxylase : This compound has been used in the synthesis of inhibitors of kynurenine-3-hydroxylase, indicating potential applications in neuroprotection and the treatment of neurodegenerative diseases (Drysdale et al., 2000).

Quantitative Analysis in Alcoholic Beverages : Derivatives of this compound have been analyzed in wines and other alcoholic beverages, emphasizing their relevance in the sensory properties of these drinks (Gracia-Moreno et al., 2015).

Directed Homogeneous Hydrogenation : The compound's derivatives are utilized in the study of homogeneous hydrogenation reactions, which are significant in the field of organic synthesis (Brown et al., 2003).

Asymmetric Hydrogenation for Drug Synthesis : It has been employed in the asymmetric hydrogenation for synthesizing calcium antagonists, demonstrating its utility in pharmaceutical synthesis (Crameri et al., 1997).

Anticancer and Antimicrobial Activity : Studies include the synthesis of thiazolone derivatives with this compound, showing significant antibacterial and antifungal activity, as well as anticancer properties against human breast cancer cell lines (Pansare et al., 2019).

Solid Phase Synthesis Linkers : New linkers based on derivatives of this compound have been developed for solid phase synthesis, offering enhanced acid stability and high yield in product release (Bleicher et al., 2000).

Safety and Hazards

Orientations Futures

The future directions for this compound would depend on its specific properties and potential applications. Fluorophenyl compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, “3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid” could potentially have applications in these areas.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily through the kidneys .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in gene expression, cell cycle progression, and cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Fluorophenyl)-3-hydroxy-4-methylpentanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-8(2)12(16,7-11(14)15)9-3-5-10(13)6-4-9/h3-6,8,16H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAUWKKLCQIFCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)(C1=CC=C(C=C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3006649.png)

![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)

![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006659.png)

![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)propionamide](/img/structure/B3006666.png)